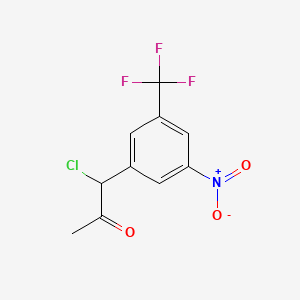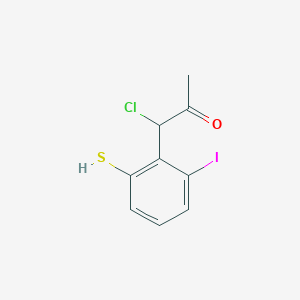
1-Chloro-1-(2-iodo-6-mercaptophenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(2-iodo-6-mercaptophenyl)propan-2-one is an organohalogen compound characterized by the presence of chlorine, iodine, and sulfur atoms within its molecular structure
Méthodes De Préparation
The synthesis of 1-Chloro-1-(2-iodo-6-mercaptophenyl)propan-2-one typically involves multi-step organic reactions. One common synthetic route includes the halogenation of a precursor molecule followed by thiolation. Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in the yield and purity of the final product. Industrial production methods may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
1-Chloro-1-(2-iodo-6-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The mercapto group can be oxidized to form disulfides or reduced to yield thiols.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Chloro-1-(2-iodo-6-mercaptophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Chloro-1-(2-iodo-6-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. The presence of halogen and sulfur atoms can influence its reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
1-Chloro-1-(2-iodo-6-mercaptophenyl)propan-2-one can be compared with other similar compounds, such as:
1-Bromo-1-(2-iodo-6-mercaptophenyl)propan-2-one: Similar structure but with a bromine atom instead of chlorine.
1-Chloro-1-(2-iodo-6-hydroxyphenyl)propan-2-one: Similar structure but with a hydroxy group instead of a mercapto group.
The uniqueness of this compound lies in its specific combination of halogen and sulfur atoms, which can impart distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H8ClIOS |
|---|---|
Poids moléculaire |
326.58 g/mol |
Nom IUPAC |
1-chloro-1-(2-iodo-6-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H8ClIOS/c1-5(12)9(10)8-6(11)3-2-4-7(8)13/h2-4,9,13H,1H3 |
Clé InChI |
WIMJIOMXKXBMMB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=C(C=CC=C1I)S)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


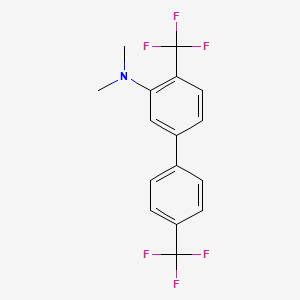
![6-Methylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B14051864.png)
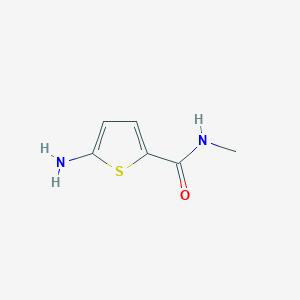
![6-Oxa-3-azabicyclo[3.1.1]heptane 2,2,2-trifluoroacetate](/img/structure/B14051878.png)

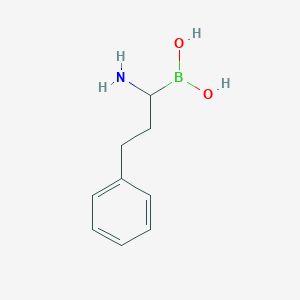
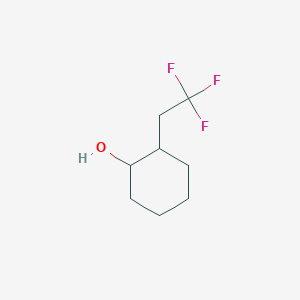
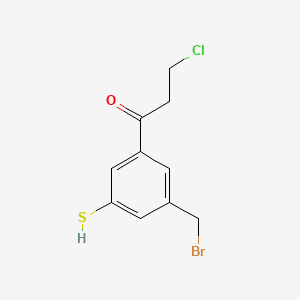
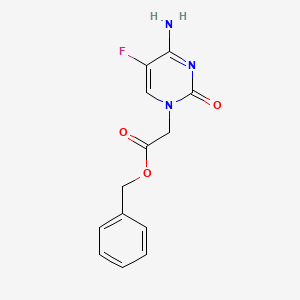
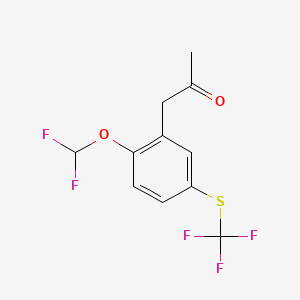
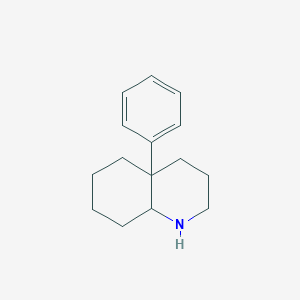
![5-chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B14051916.png)
